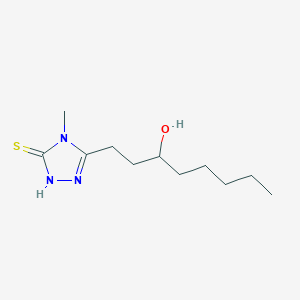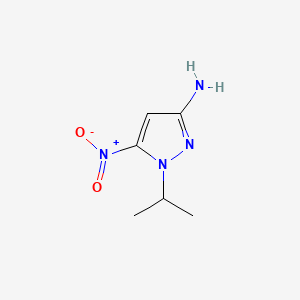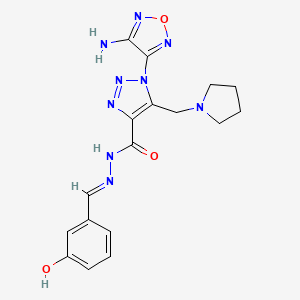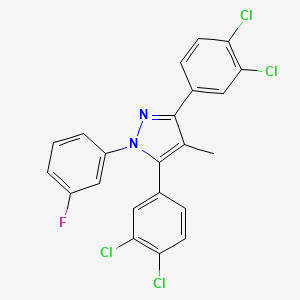![molecular formula C26H25N5O4S B10910432 N'-[(E)-phenylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10910432.png)
N'-[(E)-phenylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-phenylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with the molecular formula C26H25N5O4S . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research . It features a triazole ring, which is a common motif in many biologically active molecules.
Chemical Reactions Analysis
N’-[(E)-phenylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents and conditions for these reactions vary, but they often involve catalysts, solvents, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, particularly in the context of drug discovery.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for N’-[(E)-phenylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved can vary widely depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-phenylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide include other triazole-containing molecules. These compounds often share similar chemical properties and biological activities but can differ in their specific functional groups and overall molecular structure.
Properties
Molecular Formula |
C26H25N5O4S |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N5O4S/c1-33-21-14-19(15-22(34-2)24(21)35-3)25-29-30-26(31(25)20-12-8-5-9-13-20)36-17-23(32)28-27-16-18-10-6-4-7-11-18/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+ |
InChI Key |
MRLOOPQHJKCMDW-JVWAILMASA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro-3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10910355.png)


![4-Bromo-2-[(6-quinolylimino)methyl]phenol](/img/structure/B10910381.png)

![N'~1~-[(Z)-3-(4-Isopropylphenyl)-2-methyl-2-propenylidene]-2-(4-toluidino)propanohydrazide](/img/structure/B10910394.png)

![Methyl 4-[4-(acetyloxy)-3-methoxyphenyl]-1,2,7,7-tetramethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10910401.png)
![2-bromo-N-(4-{[2-(2-methylcyclohexylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10910402.png)
![3-chloro-N'-[(Z)-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B10910404.png)



![Ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-methyl-3-furoyl)amino]thiophene-2-carboxylate](/img/structure/B10910428.png)
